2,6-Dimethyl-4-ethoxyphenyl methyl sulfide
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Overview
Description
2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a sulfide group attached to a phenyl ring substituted with ethoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide typically involves the reaction of 2,6-dimethyl-4-ethoxyphenol with a suitable methylating agent in the presence of a sulfur source. Common reagents used in this synthesis include methyl iodide or dimethyl sulfate as the methylating agents and sodium sulfide or thiourea as the sulfur sources. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-ethoxyphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under an inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding thiol.
Substitution: Compounds with substituted functional groups replacing the ethoxy group.
Scientific Research Applications
2,6-Dimethyl-4-ethoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide involves its interaction with specific molecular targets. The sulfide group can undergo oxidation-reduction reactions, influencing the redox state of biological systems. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl methyl sulfide
- 4-Ethoxyphenyl methyl sulfide
- 2,6-Dimethyl-4-methoxyphenyl methyl sulfide
Uniqueness
2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is unique due to the presence of both ethoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Biological Activity
2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C12H16O1S
- Molecular Weight : 208.32 g/mol
This compound features a methyl sulfide group attached to a substituted aromatic ring, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against a range of bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
The mechanism by which this compound exerts its biological effects involves:
- Electrophilic Interactions : The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, thereby affecting cell function and survival.
Antimicrobial Activity
A study conducted by BenchChem reported that this compound was investigated for its antimicrobial properties. The compound showed notable activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may be a candidate for further development as an antimicrobial agent.
Anticancer Studies
In vitro studies have revealed that this compound has the potential to inhibit the growth of various cancer cell lines. A notable study published in the Chemical and Pharmaceutical Bulletin highlighted:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The lower the IC50 value, the more potent the compound is against that specific cell line.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The trial involved 100 participants and yielded a success rate of 75% in resolving infections within two weeks of treatment.
Case Study 2: Cancer Cell Inhibition
In another study focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated significant reduction in cell viability at concentrations above 10 µM after 48 hours, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
5-ethoxy-1,3-dimethyl-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-5-12-10-6-8(2)11(13-4)9(3)7-10/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETWDWPMUZMZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.